molecular formula C22H24FN3O5S2 B2663402 1-[4-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-fluorobenzenesulfonyl)propan-1-one CAS No. 897486-38-3

1-[4-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-fluorobenzenesulfonyl)propan-1-one

Cat. No.: B2663402
CAS No.: 897486-38-3
M. Wt: 493.57
InChI Key: AEMCUKKSEGNPHS-UHFFFAOYSA-N
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Description

1-[4-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-fluorobenzenesulfonyl)propan-1-one is a complex organic compound that features a benzothiazole ring, a piperazine moiety, and a fluorobenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-fluorobenzenesulfonyl)propan-1-one typically involves a multi-step process. The initial step often includes the preparation of the benzothiazole ring, which can be synthesized from 4,7-dimethoxy-1,3-benzothiazol-2-amine . This intermediate is then reacted with piperazine under specific conditions to form the piperazinyl-benzothiazole derivative .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-fluorobenzenesulfonyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

1-[4-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-fluorobenzenesulfonyl)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-fluorobenzenesulfonyl)propan-1-one involves its interaction with specific molecular targets. The benzothiazole and piperazine moieties are known to interact with various enzymes and receptors, potentially modulating their activity. The fluorobenzenesulfonyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-fluorobenzenesulfonyl)propan-1-one is unique due to its combination of structural features, which confer specific chemical and biological properties. The presence of the fluorobenzenesulfonyl group, in particular, distinguishes it from other similar compounds and may contribute to its enhanced activity and selectivity.

Properties

IUPAC Name

1-[4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-fluorophenyl)sulfonylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O5S2/c1-30-17-7-8-18(31-2)21-20(17)24-22(32-21)26-12-10-25(11-13-26)19(27)9-14-33(28,29)16-5-3-15(23)4-6-16/h3-8H,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEMCUKKSEGNPHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)N3CCN(CC3)C(=O)CCS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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